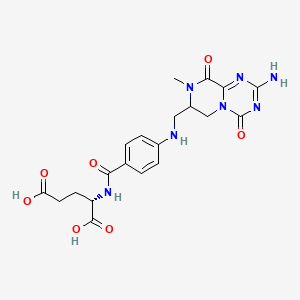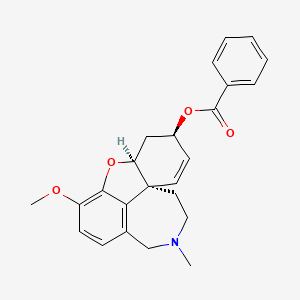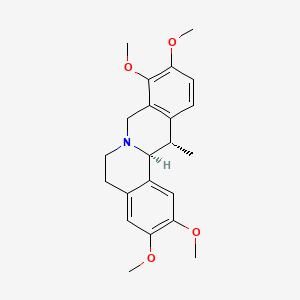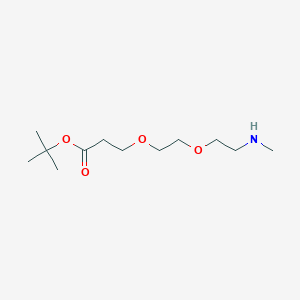
Minnelide
Overview
Description
Minnelide is a water-soluble prodrug of triptolide, a diterpenoid triepoxide derived from the Chinese medicinal herb Tripterygium wilfordii. Triptolide has been recognized for its potent anticancer, anti-inflammatory, and immunosuppressive properties. This compound was developed to overcome the limitations of triptolide, such as poor water solubility and toxicity, making it more suitable for clinical applications .
Mechanism of Action
Target of Action
Minnelide, a water-soluble prodrug of triptolide, targets several proteins including polycystin-2 , ADAM10 , DCTPP1 , TAB1 , and XPB . Among these, XPB (ERCC3) and its partner protein GTF2H4 have been validated as targets responsible for the antiproliferative activity of triptolide .
Mode of Action
This compound interacts with its targets and induces changes at the molecular level. For instance, it has been found that Cys342 of XPB undergoes covalent modification by the 12,13-epoxide group of triptolide . This interaction disrupts the normal functioning of XPB, leading to the antiproliferative activity of this compound .
Biochemical Pathways
This compound affects several biochemical pathways. It significantly down-regulates the expression of pro-survival and anti-apoptotic genes (HSP70, BIRC5, BIRC4, BIRC2, UACA) and up-regulates the pro-apoptotic APAF-1 gene . This modulation is achieved, in part, by attenuating the NF-κB signaling activity . Additionally, this compound disrupts super-enhancer networks, which are strings of DNA needed to maintain the genetic stability of cancer cells .
Pharmacokinetics
This compound is a prodrug that rapidly releases triptolide when exposed to phosphatases in the bloodstream . In clinical trials, this compound was administered orally daily, starting with a dose of 1.0 mg for 3 weeks and 1 week rest schedule, escalating to 1.25 mg, and 1.5 mg . The maximum tolerated dose was found to be this compound 1.25 mg once daily for 21 days every 4 weeks as monotherapy .
Result of Action
This compound exerts a potent anti-leukemic effect in multiple models of acute myeloid leukemia (AML) at doses easily achievable in patients . It demonstrates leukemic clearance of both primary AML blasts and luciferase expressing THP-1 cells in mice . In vitro, multiple primary AML apheresis samples and AML cell lines were sensitive to triptolide mediated cell death and apoptosis in low doses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the water-soluble nature of this compound enhances its bioavailability and reduces toxicity, making it a more effective therapeutic agent . Furthermore, the combination of this compound with conventional chemotherapeutic drugs allows for dose reduction while maintaining increased efficacy .
Biochemical Analysis
Biochemical Properties
Minnelide interacts with various enzymes, proteins, and other biomolecules. It has been found to down-regulate key transcription factors such as c-MYC . It also induces apoptosis in cancer cells through caspase-dependent apoptotic death and caspase-independent autophagic death .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to have anti-proliferative effects and induce apoptosis in non-small cell lung carcinoma (NSCLC) cell lines and NSCLC mouse models . It also significantly down-regulates the expression of pro-survival and anti-apoptotic genes (HSP70, BIRC5, BIRC4, BIRC2, UACA) and up-regulates pro-apoptotic APAF-1 gene .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits the activity of the TFIIH general transcription factor complex and modulates the transcriptional landscape of both the stroma and cancer cell compartments . It also down-regulates key transcription factors such as c-MYC .
Temporal Effects in Laboratory Settings
Over time, this compound has shown to reduce tumor burden as evidenced by serial measurements of radiance (ROI) with IVIS . It also demonstrated leukemic clearance of both primary AML blasts and luciferase expressing THP-1 cells in mice .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At doses below the maximum tolerated dose (MTD), this compound demonstrates leukemic clearance of both primary AML blasts and luciferase expressing THP-1 cells in mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. It primarily undergoes metabolism in the liver, with partial metabolism occurring in the intestinal tract . It is mainly excreted from the body via bile and urine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Minnelide is synthesized from triptolide through a series of chemical reactions designed to enhance its water solubility. The synthesis involves the modification of triptolide’s structure to introduce hydrophilic groups, thereby increasing its solubility in aqueous solutions. The specific reaction conditions and reagents used in the synthesis are proprietary and have been optimized to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the optimized synthetic route. The process includes stringent quality control measures to ensure the consistency and safety of the final product. The production is carried out in compliance with Good Manufacturing Practices (GMP) to meet regulatory standards for pharmaceutical compounds .
Chemical Reactions Analysis
Types of Reactions: Minnelide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for its activation and metabolism in biological systems.
Common Reagents and Conditions:
Hydrolysis: this compound is hydrolyzed in aqueous solutions to release triptolide, the active compound. This reaction is facilitated by the presence of water and occurs under physiological conditions.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions in the presence of specific enzymes and cofactors within the body.
Major Products Formed: The primary product formed from the hydrolysis of this compound is triptolide. This active compound exerts the therapeutic effects observed in various preclinical and clinical studies .
Scientific Research Applications
Chemistry:
- Minnelide serves as a model compound for studying the synthesis and modification of water-soluble prodrugs.
- It is used in research to develop new synthetic routes for enhancing the solubility and bioavailability of hydrophobic compounds .
Biology:
- This compound is employed in studies investigating the mechanisms of apoptosis and cell cycle regulation.
- It is used to explore the effects of triptolide on various cellular pathways and gene expression .
Medicine:
- This compound has shown promising results in preclinical and clinical studies for the treatment of various cancers, including pancreatic, gastrointestinal, and hematological malignancies.
- It is being investigated for its potential to suppress graft-versus-host disease (GVHD) in patients undergoing allogeneic hematopoietic stem cell transplantation .
Industry:
- This compound is being explored for its potential use in combination therapies with conventional chemotherapeutic agents to enhance efficacy and reduce toxicity.
- It is also being studied for its applications in drug delivery systems and formulation development .
Comparison with Similar Compounds
Minnelide is unique compared to other similar compounds due to its water solubility and reduced toxicity. Some similar compounds include:
Triptolide: The parent compound of this compound, known for its potent anticancer and anti-inflammatory properties but limited by poor water solubility and high toxicity
(5R)-5-hydroxytriptolide (LLDT-8): A low-toxicity analog of triptolide currently in phase I clinical trials.
Cyclophosphamide: A chemotherapeutic agent used in combination with this compound for its synergistic effects in treating certain cancers and preventing GVHD.
This compound’s unique properties make it a valuable compound for further research and clinical applications, offering potential advantages over its analogs and other chemotherapeutic agents.
Properties
IUPAC Name |
disodium;[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxymethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27O10P.2Na/c1-9(2)19-14(30-19)15-21(31-15)18(3)5-4-10-11(7-26-16(10)22)12(18)6-13-20(21,29-13)17(19)27-8-28-32(23,24)25;;/h9,12-15,17H,4-8H2,1-3H3,(H2,23,24,25);;/q;2*+1/p-2/t12-,13-,14-,15-,17+,18-,19-,20+,21+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBJMVNZRZUQEP-KIKMAQITSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OCOP(=O)([O-])[O-])O7)COC6=O)C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OCOP(=O)([O-])[O-])O7)COC6=O)C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Na2O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1254702-87-8 | |
| Record name | Minnelide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254702878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Minnelide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17309 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MINNELIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CIV2UMO40 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















